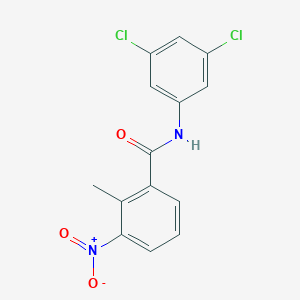

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

Vue d'ensemble

Description

N-(3,5-dichlorophényl)-2-méthyl-3-nitrobenzamide: est un composé organique qui appartient à la classe des benzamides. Il se caractérise par la présence d'un groupe dichlorophényle, d'un groupe méthyle et d'un groupe nitro liés à un noyau benzamide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du N-(3,5-dichlorophényl)-2-méthyl-3-nitrobenzamide implique généralement la réaction de la 3,5-dichloroaniline avec le chlorure de 2-méthyl-3-nitrobenzoyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé au cours de la réaction. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions: Le N-(3,5-dichlorophényl)-2-méthyl-3-nitrobenzamide peut subir diverses réactions chimiques, notamment:

Réduction: Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone.

Substitution: Les atomes de chlore sur le cycle phényle peuvent être substitués par d'autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.

Hydrolyse: La liaison amide peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.

Réactifs et conditions courants:

Réduction: Hydrogène gazeux, palladium sur carbone, éthanol.

Substitution: Nucléophiles (amines, thiols), solvants (diméthylformamide, dichlorométhane), bases (hydrure de sodium, carbonate de potassium).

Hydrolyse: Acide chlorhydrique, hydroxyde de sodium, eau.

Principaux produits formés:

Réduction: N-(3,5-dichlorophényl)-2-méthyl-3-aminobenzamide.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Hydrolyse: 3,5-dichloroaniline et acide 2-méthyl-3-nitrobenzoïque.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has been investigated for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against a range of bacterial strains. It is being explored as a potential lead compound for developing new antibiotics to combat resistant strains.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Recent research highlights its cytotoxic effects against various cancer cell lines, particularly in inhibiting the Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia .

Agriculture

In agricultural applications, this compound is being studied for its potential as:

- Pesticide : Its biological activity against pests suggests it could serve as an effective pesticide. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

- Herbicide : The compound's ability to inhibit certain plant growth processes indicates potential use as a herbicide, targeting specific weed species without affecting crops .

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

- Optoelectronic Devices : Its electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a new antimicrobial agent. -

Cancer Cell Line Inhibition :

Research conducted at a leading cancer research institute demonstrated that this compound effectively inhibited the proliferation of K562 cells with an IC50 value indicating strong activity. This study underscores its potential role in cancer therapy .

Mécanisme D'action

The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Composés similaires:

N-(3,5-dichlorophényl)-4,5-dihydronaphto[1,2-d]thiazol-2-amine: Ce composé partage le groupe dichlorophényle mais possède une structure de base différente, ce qui conduit à des activités biologiques distinctes.

N-(3,5-dichlorophényl)succinimide: Un autre composé avec un groupe dichlorophényle, utilisé dans des applications agricoles.

Unicité: Le N-(3,5-dichlorophényl)-2-méthyl-3-nitrobenzamide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe méthyle sur le noyau benzamide. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique spécifiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.

Activité Biologique

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group , a methyl group , and a nitro group attached to a benzamide core. These structural characteristics contribute to its reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been studied for its inhibitory effects on enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

- Receptor Modulation : It may also modulate receptor activity by interacting with binding pockets on target proteins .

- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties against various strains .

Enzyme Inhibition Studies

Research has shown that this compound possesses significant inhibitory activity against several enzymes:

| Enzyme | IC50 (μM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 15.09 ± 0.8 | Moderate inhibition |

| Butyrylcholinesterase (BuChE) | 0.08 | Strong inhibition |

| α-Amylase | 10.5 | Moderate inhibition |

| α-Glucosidase | 9.0 | Moderate inhibition |

These findings indicate that the compound could be useful in treating conditions related to these enzymes, such as diabetes and neurodegenerative diseases .

Antioxidant and Antibacterial Potential

In vitro studies have demonstrated that this compound exhibits antioxidant activity, particularly against free radicals like DPPH and ABTS . Additionally, it has shown promising antibacterial activity against selected bacterial strains, suggesting potential applications in antimicrobial therapy .

Case Studies and Research Findings

-

Pharmacological Evaluation :

A study evaluated the pharmacological properties of various synthesized compounds including this compound. The results indicated significant enzyme inhibition and antioxidant potential in both in vitro and in vivo models . -

Toxicological Assessment :

Toxicological studies conducted on Swiss male albino mice revealed that the compound did not exhibit any toxic effects on hematological or biochemical parameters at the tested doses, indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-12(3-2-4-13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJNFMSYDSAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355395 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-06-1 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.